3-(3,4-dimethoxyphenyl)-4-methyl-6-[(4-methylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
3-(3,4-DIMETHOXYPHENYL)-4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromen-2-one core with various substituents that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the condensation of 3,4-dimethoxyacetophenone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds through a Claisen-Schmidt condensation mechanism, forming the chalcone intermediate. The chalcone is then cyclized under acidic conditions to yield the desired chromen-2-one structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
DNA Interaction: Intercalating into DNA and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with potential bioactive properties.
3-(3,4-Dimethoxyphenyl)methyl-7-methoxy-3,4-dihydro-2H-chromen-4-ol: A homoflavonoid with similar structural features.
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromen-2-one core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H24O5 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-6-[(4-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C26H24O5/c1-16-5-7-18(8-6-16)15-30-20-10-12-22-21(14-20)17(2)25(26(27)31-22)19-9-11-23(28-3)24(13-19)29-4/h5-14H,15H2,1-4H3 |
InChI Key |
LAGTZDJRTLQMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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